molecular formula C18H19ClN2O6S B4295670 ethyl 3-(2-chloro-5-nitrobenzenesulfonamido)-3-(4-methylphenyl)propanoate

ethyl 3-(2-chloro-5-nitrobenzenesulfonamido)-3-(4-methylphenyl)propanoate

Cat. No.: B4295670
M. Wt: 426.9 g/mol
InChI Key: JRMDOEUWDUZZHY-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound with a unique structure that includes a sulfonamide group, a nitro group, and a chloro-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chloro-5-nitrobenzenesulfonamido)-3-(4-methylphenyl)propanoate typically involves multiple steps, including the formation of the sulfonamide linkage and the esterification of the carboxylic acid group. Common synthetic routes may include:

    Formation of the Sulfonamide Linkage: This step involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products

    Reduction of Nitro Group: The major product is the corresponding amine derivative.

    Substitution of Chloro Group: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chloro-5-nitrobenzenesulfonamido)-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(2-chloro-5-nitrophenyl)imino]-2,4,6-trichlorophenyl}hydrazino)propanoate
  • Ethyl 4-chloro-2-{[(2-methyl-3-nitrophenyl)hydrazono]-3-oxobutanoate
  • Ethyl 4-chloro-2-{[(2-nitrophenyl)hydrazono]-3-oxobutanoate

Uniqueness

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a sulfonamide and a nitro group makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-[(2-chloro-5-nitrophenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O6S/c1-3-27-18(22)11-16(13-6-4-12(2)5-7-13)20-28(25,26)17-10-14(21(23)24)8-9-15(17)19/h4-10,16,20H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMDOEUWDUZZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-(2-chloro-5-nitrobenzenesulfonamido)-3-(4-methylphenyl)propanoate
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ethyl 3-(2-chloro-5-nitrobenzenesulfonamido)-3-(4-methylphenyl)propanoate
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ethyl 3-(2-chloro-5-nitrobenzenesulfonamido)-3-(4-methylphenyl)propanoate
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ethyl 3-(2-chloro-5-nitrobenzenesulfonamido)-3-(4-methylphenyl)propanoate
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ethyl 3-(2-chloro-5-nitrobenzenesulfonamido)-3-(4-methylphenyl)propanoate
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ethyl 3-(2-chloro-5-nitrobenzenesulfonamido)-3-(4-methylphenyl)propanoate

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